molecular formula C17H17FN2O4S B2994218 4-ethoxy-3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921787-85-1

4-ethoxy-3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2994218
CAS No.: 921787-85-1
M. Wt: 364.39
InChI Key: MKZMWPOQDXXCTF-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a fluoro atom, and a sulfonamide group attached to an indolin-2-one derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indolin-2-one core This can be achieved through the cyclization of tryptophan derivatives or other suitable precursors

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as a bioactive molecule in the treatment of various diseases, including cancer and microbial infections. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound has been studied for its therapeutic properties. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various industrial processes.

Comparison with Similar Compounds

  • 4-Methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

  • 3-Fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

  • 4-Ethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Uniqueness: 4-Ethoxy-3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide stands out due to the presence of both ethoxy and fluoro groups, which can influence its reactivity and biological activity. This combination of functional groups provides unique properties that are not found in the other similar compounds.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-3-24-16-7-5-13(10-14(16)18)25(22,23)19-12-4-6-15-11(8-12)9-17(21)20(15)2/h4-8,10,19H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZMWPOQDXXCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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